

A Researcher's Guide to Orcokinin Sequence Alignment and Phylogenetic Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Orcokinin*

Cat. No.: *B114461*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the sequence alignment and phylogenetic analysis of **orcokinins**, a family of neuropeptides involved in various physiological processes in invertebrates.^{[1][2]} This document offers an objective look at different bioinformatics tools, supported by performance data, and includes detailed experimental protocols to aid in your research and development endeavors.

Introduction to Orcokinins

Orcokinins are a family of neuropeptides primarily found in arthropods and other invertebrates.^{[1][3]} They are known to play roles in a variety of physiological processes, including the regulation of reproduction, ecdysis (molting), and circadian rhythms.^{[2][4]} The study of **orcokinins**, their sequence variations across species, and their evolutionary relationships can provide valuable insights into invertebrate neurobiology and may offer novel targets for the development of specific and environmentally friendly pesticides.^[4]

Data Presentation: Orcokinin Sequences

Understanding the sequence diversity of **orcokinins** is the first step in any comparative analysis. The following table summarizes representative **orcokinin** precursor-derived peptides from various invertebrate species.

Species	Organism Type	Peptide Sequence	GenBank Accession
Orconectes limosus	Crayfish	NFDEIDRSGFGFN	-
Carcinus maenas	Crab	NFDEIDRSGFGFN	-
Homarus americanus	Lobster	NFDEIDRSGFGFN	EU499359
Procambarus clarkii	Crayfish	NFDEIDRSGFGFN	AB029168
Blattella germanica	Cockroach	NFDEIDRSGFNS	-
Tribolium castaneum	Beetle	(OK-A and OK-B isoforms)	-
Sepia officinalis	Cuttlefish	(FLGamide/Orcokinin B-like)	-
Drosophila melanogaster	Fruit Fly	(Predicted from gene)	NP_002261160.1
Anopheles gambiae	Mosquito	(Predicted from gene)	-
Caenorhabditis elegans	Nematode	(NLP-14 and NLP-15 peptides)	-

Sequence Alignment: A Comparative Overview of Tools

Multiple sequence alignment (MSA) is a critical step for inferring homology and preparing sequences for phylogenetic analysis. The choice of MSA tool can significantly impact the quality of the alignment and the subsequent phylogenetic tree. Here, we compare some of the most widely used MSA programs.

Tool	Algorithm Type	Key Features	Performance Characteristics
MAFFT	Progressive with iterative refinement	High speed and accuracy; offers various strategies for different dataset sizes and complexities.	Generally considered one of the most accurate and fastest methods, especially for large datasets. [3] [5] [6]
MUSCLE	Progressive with iterative refinement	High accuracy and speed; offers options for optimizing for either speed or accuracy.	Comparable accuracy to MAFFT and T-Coffee, and is particularly fast for large numbers of sequences. [4] [5] [6]
Clustal Omega	Progressive with guide tree	Widely used and easy to access; good for a quick initial alignment.	Generally less accurate than MAFFT and MUSCLE, especially for divergent sequences. [3]
T-Coffee	Consistency-based	Aims to produce more accurate alignments by using information from multiple sources (e.g., pairwise alignments).	Often produces highly accurate alignments, particularly for more divergent sequences, but can be slower than MAFFT and MUSCLE. [3]

ProbCons	Probabilistic consistency-based	Utilizes a probabilistic model of consistency to improve alignment accuracy.	Known for high accuracy, often outperforming other methods on benchmark datasets, but can be computationally intensive.
----------	---------------------------------	--	---

Performance Data Summary:

Benchmark studies on various protein datasets have consistently shown that consistency-based and iterative refinement methods (MAFFT, MUSCLE, T-Coffee, ProbCons) outperform simpler progressive methods like ClustalW in terms of alignment accuracy.^[3] For short and potentially divergent peptide sequences like **orcokinins**, tools that excel in local alignment accuracy, such as MAFFT (L-INS-i setting) and T-Coffee, are often preferred.

Experimental Protocols

This section provides a detailed workflow for the sequence alignment and phylogenetic analysis of **orcokinins**.

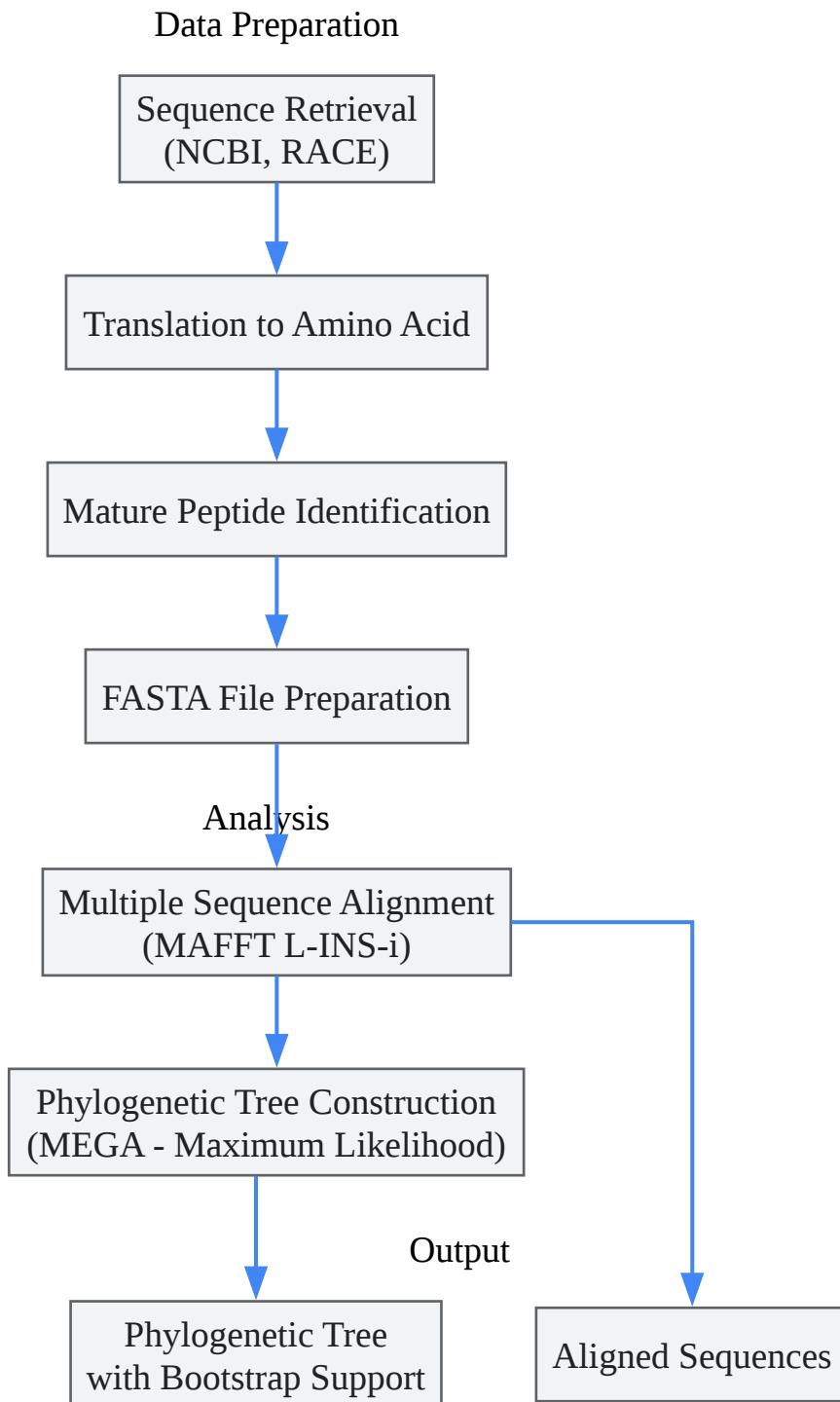
Sequence Retrieval and Preparation

- Objective: To gather **orcokinin** protein sequences from various species of interest.
- Protocol:
 - Utilize the National Center for Biotechnology Information (NCBI) database (--INVALID-LINK--) to search for known and predicted **orcokinin** sequences. Use search terms such as "**orcokinin**," "**orcokinin** precursor," and the scientific names of relevant species.
 - For novel sequencing, total RNA can be extracted from relevant tissues (e.g., central nervous system, gut) and subjected to Rapid Amplification of cDNA Ends (RACE) to obtain the full-length precursor sequence.

- Translate the nucleotide sequences of the **orcokinin** precursors into amino acid sequences using a tool like ExPASy Translate (--INVALID-LINK--).
- Identify the mature peptide sequences from the precursor proteins. These are typically flanked by cleavage sites (e.g., dibasic residues like KR, RR).
- Compile the mature **orcokinin** peptide sequences into a single FASTA format file. Each sequence should have a unique and informative identifier (e.g., `>Genus_species_orcokinin`).

Multiple Sequence Alignment

- Objective: To align the collected **orcokinin** sequences to identify conserved regions and prepare them for phylogenetic analysis.
- Recommended Tool: MAFFT (--INVALID-LINK--)
- Protocol:
 - Navigate to the MAFFT web server.
 - Upload the FASTA file containing your **orcokinin** sequences.
 - For short peptides, select the L-INS-i (accurate) strategy.
 - Leave other parameters at their default settings unless you have specific requirements.
 - Execute the alignment.
 - Inspect the resulting alignment for any obvious errors. Manually adjust if necessary, though this should be done with caution and well-documented.
 - Download the alignment in a format compatible with your chosen phylogenetic analysis software (e.g., PHYLIP or FASTA).

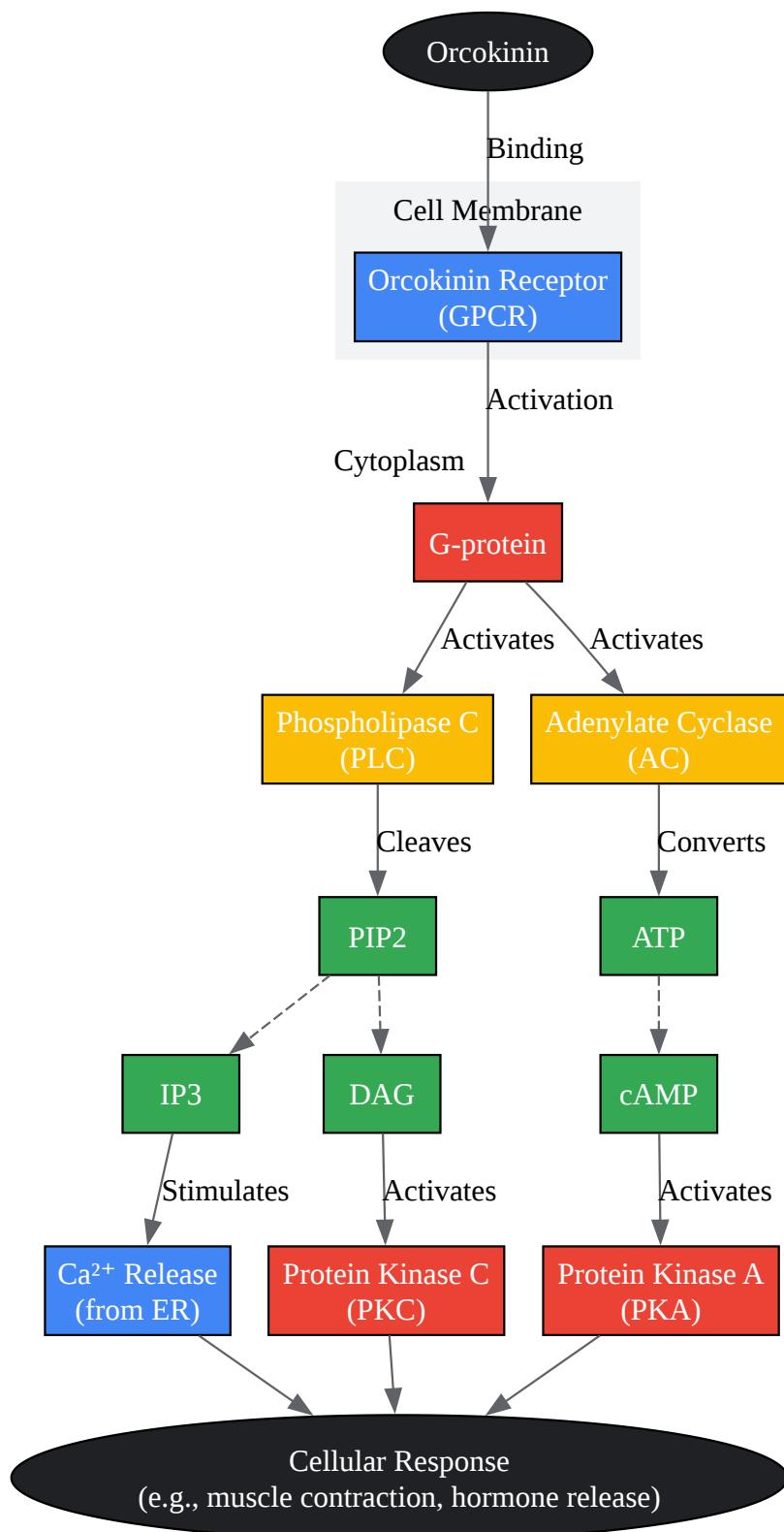

Phylogenetic Analysis

- Objective: To infer the evolutionary relationships between the **orcokinin** sequences.

- Recommended Tool: MEGA (Molecular Evolutionary Genetics Analysis) (--INVALID-LINK--)
- Protocol:
 - Open the MEGA software.
 - Load your aligned sequence file.
 - From the "Phylogeny" menu, choose a method for tree construction. The Maximum Likelihood (ML) method is a statistically robust and widely used approach.
 - In the ML analysis options, you will need to select a substitution model. MEGA can help you find the best-fit model for your data based on the Bayesian Information Criterion (BIC).
 - Set the number of bootstrap replications to 1000. Bootstrapping is a statistical method used to assess the confidence in the branching points of the tree.
 - Run the analysis.
 - The resulting phylogenetic tree will be displayed. The numbers at the nodes represent bootstrap support values (as a percentage). Higher values (typically >70%) indicate stronger support for that particular branching point.

Mandatory Visualizations

Experimental Workflow



[Click to download full resolution via product page](#)

Caption: A typical workflow for **orcokinin** sequence alignment and phylogenetic analysis.

Orcokinin Signaling Pathway

The precise signaling cascade for **orcokinins** is still under investigation, but it is widely believed to be mediated by G-protein coupled receptors (GPCRs).[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: A generalized model of the **orcokinin** signaling pathway via a G-protein coupled receptor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Orcokinin neuropeptides regulate reproduction in the fruit fly, *Drosophila melanogaster* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orcokinins in insects and other invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ncbs.res.in [ncbs.res.in]
- 6. Molecular, mass spectral, and physiological analyses of orcokinins and orcokinin precursor-related peptides in the lobster *Homarus americanus* and the crayfish *Procambarus clarkii* - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Researcher's Guide to Orcokinin Sequence Alignment and Phylogenetic Analysis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b114461#sequence-alignment-and-phylogenetic-analysis-of-orcokinins>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com